molecular formula C20H23N2O5P B11402161 Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11402161
M. Wt: 402.4 g/mol
InChI Key: NAXABPGBLKISHY-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a phenylethylamino group, and an oxazolyl phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a reductive amination reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.

    Phosphonate Ester Formation: The final step involves the formation of the phosphonate ester group through a reaction with a suitable phosphonate reagent, such as dimethyl phosphite.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Hydrolysis: The phosphonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

Dimethyl [2-(4-methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, methoxyphenyl group, and phosphonate ester group allows for diverse chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C20H23N2O5P

Molecular Weight

402.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-methoxyphenyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O5P/c1-24-17-11-9-16(10-12-17)18-22-20(28(23,25-2)26-3)19(27-18)21-14-13-15-7-5-4-6-8-15/h4-12,21H,13-14H2,1-3H3

InChI Key

NAXABPGBLKISHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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